3-Indolizinecarboxamide
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Overview
Description
3-Indolizinecarboxamide is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Indolizinecarboxamide typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of substituted o-iodoaniline with dicarbonyl compounds, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another approach involves the use of radical-induced cyclization, which offers high atom- and step-economy .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Indolizinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine oxides, while substitution reactions can produce a variety of functionalized indolizine derivatives .
Scientific Research Applications
3-Indolizinecarboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Indolizinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Indole-3-carboxamide: Shares a similar indole structure but differs in the position of the carboxamide group.
Indole-2-carboxamide: Another related compound with the carboxamide group at a different position.
Uniqueness: 3-Indolizinecarboxamide is unique due to its fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties compared to other indole derivatives. This structural uniqueness contributes to its diverse range of applications and potential therapeutic benefits .
Properties
CAS No. |
22320-27-0 |
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Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
indolizine-3-carboxamide |
InChI |
InChI=1S/C9H8N2O/c10-9(12)8-5-4-7-3-1-2-6-11(7)8/h1-6H,(H2,10,12) |
InChI Key |
FOAGVMDMGHKDDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)C(=O)N |
Origin of Product |
United States |
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